Scientific Field: Psychiatry
Application Summary: Nefazodone is used in the maintenance treatment to prevent recurrences in chronic forms of major depressive disorder (MDD).
Methods of Application: Nefazodone potently and selectively blocks postsynaptic serotonin (5- hydroxytryptamine; 5- HT) 5- HT2A receptors and moderately inhibits serotonin and noradrenaline (norepinephrine) reuptake.
Application Summary: Nefazodone is a structural analogue of trazodone but is pharmacologically distinct.
Methods of Application: Not specified.
Application Summary: Nefazodone has demonstrated effectiveness in patients with depression-related anxiety.
Results: More than 2000 patients have received nefazodone in clinical trials.
Application Summary: Nefazodone produced clinical benefits in patients with sleep disturbances related to depression.
Scientific Field: Pharmacology
Application Summary: Nefazodone is an inhibitor of the hepatic P-450 isoenzyme CYP3A4.
Application Summary: Nefazodone has been used in the treatment of PTSD.
Application Summary: Nefazodone has been used in the treatment of social anxiety disorder.
Application Summary: Nefazodone has been used in the treatment of OCD.
Nefazodone is a phenylpiperazine compound primarily utilized as an atypical antidepressant. It is chemically related to trazodone and functions as a serotonin antagonist and reuptake inhibitor (SARI), enhancing serotonin transmission by blocking serotonin type 2 receptors and inhibiting the reuptake of serotonin. Nefazodone was initially approved for the treatment of major depressive disorder in the United States in 1988 but has since been associated with rare but severe liver toxicity, leading to its withdrawal from many markets outside the U.S. Despite this, it remains available under certain conditions due to its efficacy in treating depression, particularly when other treatments have failed .
The exact mechanism by which Nefazodone exerts its antidepressant effect is not fully understood []. Research suggests it may act through multiple mechanisms, including inhibition of serotonin reuptake, modulation of neurotransmitter receptors, and alterations in signal transduction pathways within the brain [].
Nefazodone undergoes extensive hepatic metabolism, primarily via the cytochrome P450 enzyme system, particularly CYP3A4. The drug is metabolized through various pathways, including n-dealkylation and hydroxylation, yielding several active metabolites such as hydroxynefazodone and m-chlorophenylpiperazine (mCPP). Less than 1% of the administered nefazodone is excreted unchanged in urine . The primary chemical reaction can be summarized as follows:
The elimination half-life of nefazodone is approximately 2 to 4 hours, while hydroxynefazodone has a similar half-life, making these metabolites significant in understanding the drug's pharmacokinetics .
Nefazodone exhibits a multifaceted mechanism of action. It primarily acts as an antagonist at serotonin type 2 receptors and inhibits the reuptake of serotonin and norepinephrine, which contributes to its antidepressant effects. This dual action enhances serotonergic transmission, potentially improving mood and alleviating depressive symptoms. Additionally, nefazodone has been noted to have a weak alpha-1 adrenergic antagonistic effect . Clinical studies suggest that nefazodone is effective in treating major depression, panic disorder, and anxiety related to depression .
The synthesis of nefazodone involves several steps that typically include:
Nefazodone is primarily indicated for:
Despite its efficacy, due to safety concerns regarding liver toxicity, it is recommended for use only when other treatments have failed or are not tolerated .
Nefazodone exhibits significant drug-drug interactions due to its role as an inhibitor of the CYP3A4 enzyme. Co-administration with medications metabolized by this enzyme can lead to increased plasma levels of those drugs, potentially resulting in adverse effects. Notable contraindications include:
Monitoring liver function is crucial during nefazodone therapy due to its hepatotoxic potential.
Nefazodone shares similarities with several other antidepressants but maintains unique characteristics that distinguish it from them. Here are some comparable compounds:
Compound | Mechanism of Action | Unique Features |
---|---|---|
Trazodone | Serotonin antagonist & reuptake inhibitor | Also used for insomnia; less hepatotoxicity |
Fluoxetine | Selective serotonin reuptake inhibitor (SSRI) | More commonly prescribed; fewer side effects |
Sertraline | Selective serotonin reuptake inhibitor (SSRI) | Broadly used; effective for anxiety disorders |
Bupropion | Norepinephrine-dopamine reuptake inhibitor | Unique mechanism; less sexual side effects |
Nefazodone's distinct profile lies in its combination of serotonin receptor antagonism and reuptake inhibition, which may contribute to its effectiveness in patients who do not respond well to standard selective serotonin reuptake inhibitors .
Nefazodone exhibits complex pharmacokinetic properties characterized by rapid absorption but extensive first-pass metabolism. Following oral administration, nefazodone is rapidly and completely absorbed from the gastrointestinal tract, with peak plasma concentrations occurring within 1 to 3 hours after dosing [1] [2] [3]. The drug demonstrates excellent absorption throughout the entire length of the gastrointestinal tract, with bioavailability from proximal and distal intestinal regions being 97% and 106% respectively relative to oral administration [4]. This uniform absorption profile supports the development of extended-release formulations.
The absolute bioavailability of nefazodone is notably low, ranging from 15% to 23% depending on the dose administered [1] [2] [3]. This low bioavailability is primarily attributed to extensive first-pass metabolism, with the extent of presystemic metabolism estimated to be 74-87% over the dosage range of 50-200 mg [2]. The bioavailability demonstrates dose-dependency, with mean values of 15%, 18%, and 23% observed at doses of 50, 100, and 200 mg respectively [2]. Food administration causes an 18% decrease in nefazodone bioavailability, though this reduction is not considered clinically significant [1] [5].
Parameter | Value | Clinical Significance |
---|---|---|
Bioavailability (F) | 15-23% (dose-dependent) | Significant first-pass metabolism |
Time to Peak (Tmax) | 1-3 hours | Food delays absorption but minimal clinical effect |
Peak Concentration (Cmax) | 416-446 ng/mL (200 mg dose) | Nonlinear pharmacokinetics |
Half-life (t1/2) | 2-4 hours | Increases with dose due to nonlinear kinetics |
Volume of Distribution (Vd) | 0.22-0.87 L/kg | Large volume indicates extensive tissue distribution |
Protein Binding | >99% | Highly bound to plasma proteins |
Steady State Achievement | 3-4 days | Reached within 4 days of treatment initiation |
Nefazodone exhibits a large volume of distribution ranging from 0.22 to 0.87 L/kg, indicating extensive distribution into body tissues [3] [6] [7]. The drug is highly bound to plasma proteins, with binding exceeding 99% [3] [6] [8]. Despite this extensive protein binding, nefazodone does not alter the in vitro protein binding of other drugs such as diazepam, phenytoin, lignocaine, or prazosin [8].
The pharmacokinetics of nefazodone are characterized by significant nonlinearity. The increase in plasma concentrations is greater than would be expected if they were proportional to dose increases [1] [9] [10]. For example, while doses increased in the proportion of 1:2:4 (50:100:200 mg), mean single-dose area under the curve increased in the proportion of 1:3.3:8.9, and mean steady-state area under the curve increased in the proportion of 1:4.2:16.8 [10]. This nonlinearity is also evident in the elimination half-life, which increases from approximately 1 hour at a 50-mg dose to approximately 2 hours at a 200-mg dose for single doses, and from approximately 2 hours to 3.7 hours at steady state [10].
Steady-state plasma concentrations of nefazodone and its metabolites are achieved within 3 to 4 days of treatment initiation [1] [3] [9]. The attainment of steady state is consistent across different dose levels, with new steady-state levels reached by the beginning of the 3rd or 4th day following dose changes [9]. Intrasubject variability for nefazodone and its metabolites ranges from 13% to 24% for maximum concentration and area under the curve parameters, while intersubject variability is considerably greater, ranging from 29% to 131% [9].
Nefazodone undergoes extensive hepatic metabolism primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the predominant enzyme responsible for its biotransformation [1] [11] [3] [12]. The metabolism of nefazodone results in the formation of multiple metabolites, including three pharmacologically active compounds: hydroxynefazodone, triazoledione, and meta-chlorophenylpiperazine [1] [11] [3].
The primary metabolic pathways involve N-dealkylation, hydroxylation, and oxidation reactions catalyzed by CYP3A4 [11] [13]. Correlations with enzyme activities in human liver microsomes, incubations with heterologously expressed human CYP enzymes, and enzyme inhibition studies have confirmed that CYP3A4 is the principal enzyme responsible for the metabolism of nefazodone and hydroxynefazodone to their active metabolites [11]. The metabolic scheme demonstrates that nefazodone is metabolized to hydroxynefazodone, triazoledione, and meta-chlorophenylpiperazine, with hydroxynefazodone further metabolized to triazoledione and meta-chlorophenylpiperazine [11].
Metabolite | Activity | AUC Ratio to Parent | Half-life | Primary Enzyme |
---|---|---|---|---|
Hydroxynefazodone (HO-NEF) | Pharmacologically active | ~40% | 1.5-4.0 hours | CYP3A4 |
Triazoledione (TD) | Pharmacologically active | ~400% | ~18 hours | CYP3A4 |
meta-Chlorophenylpiperazine (mCPP) | Weakly active | ~7% | ~48 hours | CYP2D6 |
para-Hydroxynefazodone (pHO-NEF) | Active | Variable | Not specified | CYP3A4 |
In vitro studies have demonstrated that nefazodone and its metabolites hydroxynefazodone and para-hydroxynefazodone are weak inhibitors of CYP2D6, with average inhibition constant values ranging from 18 to 50 microM for dextromethorphan O-demethylation [12]. These inhibition constant values are at least 100 times higher than those observed for fluoxetine, indicating weaker inhibitory potential [12]. The triazoledione metabolite and other metabolites do not produce detectable inhibition of CYP2D6-mediated reactions [12].
Nefazodone also functions as both a substrate and inhibitor of CYP3A4, leading to clinically significant drug-drug interactions [1] [11] [12]. The drug demonstrates time-dependent inhibition of CYP3A4 activity, suggesting that reactive metabolites derived from nefazodone contribute to the mechanism-based inactivation of this enzyme [14] [15]. Studies have shown that nefazodone causes reversible inhibition of both CYP3A4 and CYP3A5, while time-dependent inhibition is observed specifically for CYP3A4 [15].
The metabolism of meta-chlorophenylpiperazine exhibits genetic polymorphism that segregates with the dextromethorphan phenotype, indicating involvement of CYP2D6 in its biotransformation [3]. This polymorphism explains the observed interindividual variability in the pharmacokinetics of this metabolite. Unlike the parent compound and other metabolites, meta-chlorophenylpiperazine demonstrates apparent dose linearity in its pharmacokinetic behavior [3].
Comprehensive metabolite identification studies using human liver microsomes have identified 15 metabolites of nefazodone, representing nearly all primary metabolites previously reported [13]. Of these metabolites, eight are derived from N-dealkylation and N-dephenylation of the N-substituted 3-chlorophenylpiperazine motif, six are derived from mono- and bis-hydroxylation, and one is derived from Baeyer-Villiger oxidation of the ethyltriazolone moiety [13].
The extensive metabolism of nefazodone results in less than 1% of the administered dose being excreted unchanged in urine [3]. Approximately 55% of the dose is excreted in urine as metabolites, while 20-30% is eliminated in feces [3]. The recovery of total radioactivity in urine is similar after intravenous and oral administration, indicating that renal excretion plays a significant role in the elimination of metabolites [2]. Fecal excretion of radioactivity suggests that biliary excretion also contributes to drug elimination [2].
The determination of nefazodone and its metabolites in biological matrices requires sophisticated analytical methodologies capable of achieving adequate sensitivity, specificity, and throughput. Multiple analytical approaches have been developed and validated for this purpose, ranging from traditional high-performance liquid chromatography methods to advanced mass spectrometry techniques [16] [17] [18] [19].
High-performance liquid chromatography coupled with ultraviolet detection represents the foundational analytical approach for nefazodone analysis. A fully automated, robotic procedure has been established utilizing aprindine as an internal standard, followed by liquid-liquid extraction with butyl chloride and reversed-phase chromatography [16]. This method achieves detection limits of 5, 1, 10, and 5 ng/mL for nefazodone, meta-chlorophenylpiperazine, para-hydroxynefazodone, and hydroxynefazodone respectively [16]. The method demonstrates linearity over concentration ranges of 10-1000 ng/mL for nefazodone and hydroxynefazodone, 20-2000 ng/mL for para-hydroxynefazodone, and 2.5-250 ng/mL for meta-chlorophenylpiperazine [16].
Liquid chromatography-tandem mass spectrometry has emerged as the gold standard for nefazodone bioanalysis, offering superior sensitivity and specificity compared to ultraviolet detection methods [20]. A high-throughput method utilizing direct-injection online extraction has been developed for the simultaneous quantitation of nefazodone and its three active metabolites in human plasma [20]. This method employs deuterated internal standards and achieves a total analysis time of only 2 minutes per sample, including online extraction, chromatographic separation, and mass spectrometric analysis [20]. The assay demonstrates concentration ranges of 2.0-500 ng/mL for nefazodone, hydroxynefazodone, and meta-chlorophenylpiperazine, and 4.0-1000 ng/mL for triazoledione [20].
Method | Detection Limit | Analysis Time | Application | Advantages |
---|---|---|---|---|
HPLC-UV | 1-10 ng/mL | 15-30 minutes | Routine analysis, formulation | Simple, cost-effective |
LC-MS/MS | 2-4 ng/mL | 2-10 minutes | Bioanalytical, metabolite ID | High sensitivity, specificity |
UPLC-MS/MS | <1 ng/mL | 2-5 minutes | High-throughput screening | Ultra-fast, high resolution |
GC-MS | Not specified | 10-20 minutes | Metabolite identification | Structural information |
First Derivative Spectrophotometry | 10-42 μg/mL | 5-10 minutes | Pharmaceutical formulations | Rapid screening |
Ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry has revolutionized metabolite identification studies [21] [18] [22]. These systems provide enhanced sensitivity and resolution compared to conventional liquid chromatography methods, enabling the detection and identification of metabolites at much lower concentrations [21]. The SYNAPT G2-S system with MetaboLynx software has been successfully applied to nefazodone metabolite identification, demonstrating superior performance in detecting minor metabolites that may be missed by other analytical techniques [21].
Mass defect filtering represents an innovative approach for metabolite detection in complex biological matrices [18]. This method employs both drug and core structure filter templates to process high-resolution liquid chromatography-mass spectrometry data, facilitating the selective removal of endogenous interferences while preserving metabolite signals [18]. The effectiveness of this approach was demonstrated using nefazodone as a model compound, successfully detecting all 14 known metabolites in human liver microsomes [18].
Ion mobility spectrometry-enabled data-dependent acquisition provides additional selectivity for the analysis of co-eluting isomeric metabolites [22]. This technique incorporates ion mobility separation measurements into traditional data-dependent acquisition experiments, allowing product ion spectra of co-eluting isobaric metabolites to be resolved based on their drift times [22]. The application of this technology to nefazodone metabolite analysis has enabled the successful characterization of co-eluting metabolites attributed to glucuronides of dihydroxylated metabolites [22].
Predictive multiple reaction monitoring represents a comprehensive screening approach for metabolite identification [23]. This method utilizes a comprehensive list of possible biotransformations along with parent drug fragmentation patterns to create theoretically derived multiple reaction monitoring transitions covering all metabolic possibilities [23]. The QTRAP 5500 system has demonstrated the ability to perform cycles of approximately 300 predictive multiple reaction monitoring transitions in significantly reduced time compared to conventional systems [23].
For pharmaceutical formulation analysis, first derivative spectrophotometry provides a rapid and cost-effective alternative to chromatographic methods [17]. This technique enables the direct determination of nefazodone hydrochloride through measurement of first derivative signals at specific wavelengths, achieving calibration ranges of 10.0-42.0 μg/mL [17]. The method has been validated for pharmaceutical formulations and demonstrates comparable accuracy to high-performance liquid chromatography methods [17].